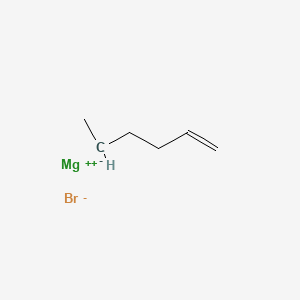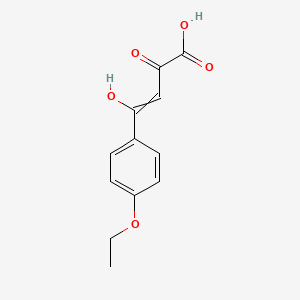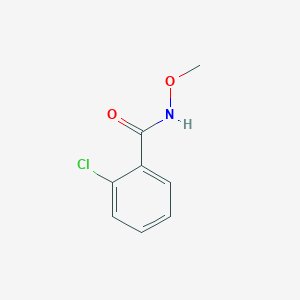![molecular formula C18H42N4 B14310780 N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine CAS No. 113812-11-6](/img/structure/B14310780.png)
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It belongs to the class of diamines, which are compounds containing two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(diethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which N1,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-1,3-propanediamine
- 1-Bis[3-(dimethylamino)propyl]amino-2-propanol
Uniqueness
N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine is unique due to its specific structure, which allows for distinct interactions with molecular targets. Its dual amino groups and flexible carbon chain provide versatility in chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
113812-11-6 |
|---|---|
Formule moléculaire |
C18H42N4 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
N,N'-bis[3-(diethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C18H42N4/c1-5-21(6-2)17-11-15-19-13-9-10-14-20-16-12-18-22(7-3)8-4/h19-20H,5-18H2,1-4H3 |
Clé InChI |
DLZJAFZWCIIMLO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCCCCNCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



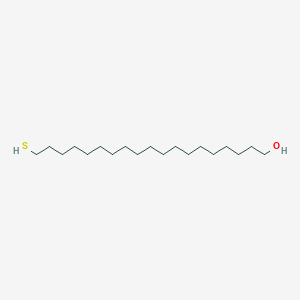
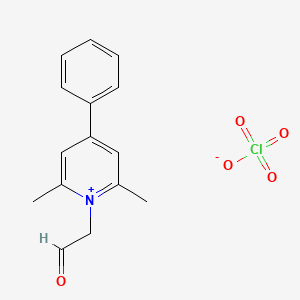

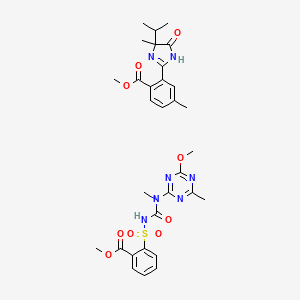
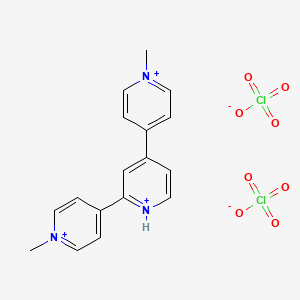
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
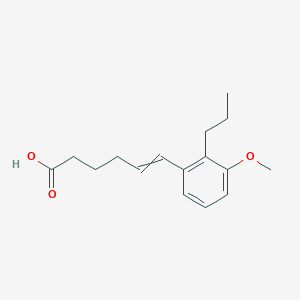

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
